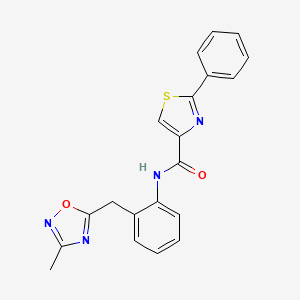

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylthiazole-4-carboxamide

Description

N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylthiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 2 and a carboxamide group at position 4. The phenyl ring at position 2 is further functionalized with a methylene-linked 3-methyl-1,2,4-oxadiazole moiety.

Properties

IUPAC Name |

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-13-21-18(26-24-13)11-15-9-5-6-10-16(15)22-19(25)17-12-27-20(23-17)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVIPNCRGKKHLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylthiazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts.

Attachment of the phenyl group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl halide reacts with the oxadiazole intermediate.

Formation of the thiazole ring: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative and a halogenated precursor.

Coupling of the carboxamide group: The final step involves the coupling of the carboxamide group to the thiazole ring, typically using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituent patterns, and biological activities. Below is a detailed comparison:

Thiazole-Based Carboxamides

4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives ():

- Structure : These compounds retain the thiazole core but replace the oxadiazole moiety with carbohydrazide or thiadiazole groups.

- Synthesis : Derived from coupling reactions between thioamides and α-halo compounds (e.g., phenacyl bromide) using triethylamine .

- Activity : Exhibited potent anticancer activity against HepG-2 cells, with IC50 values of 1.61–1.98 μg/mL for derivatives like 7b and 11 .

- Comparison : The absence of the oxadiazole group in these derivatives suggests that the oxadiazole-methylphenyl substituent in the target compound may enhance target specificity or metabolic stability.

- N-Substituted 2-(4-Pyridinyl)thiazole carboxamides (): Structure: Feature a pyridinyl group at position 2 instead of phenyl, with carboxamide substituents. Synthesis: Prepared via hydrolysis of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates followed by amine coupling . Activity: Demonstrated statistically significant biological activity in unspecified assays, though exact IC50 values are unreported .

Oxadiazole-Thiazole Hybrids

- 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide (): Structure: Combines oxazole, thiazole, and oxadiazole rings, with methoxyphenyl and phenyl substituents.

N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide ():

Other Heterocyclic Carboxamides

- N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide (): Structure: Substitutes phenyl with thienyl and includes an ethylamino side chain. Comparison: The thienyl group’s electron-rich nature may influence receptor binding differently than phenyl .

Comparative Data Table

Biological Activity

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylthiazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C18H16N4O2S

- Molecular Weight : 352.41 g/mol

- IUPAC Name : N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylthiazole-4-carboxamide

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In one study, oxadiazole derivatives were tested and found to be 2–8 times more active than chloramphenicol at concentrations ranging from 4 to 32 μg/mL .

Anticancer Activity

The thiazole and oxadiazole rings in the compound are known to contribute to anticancer activity. Several studies have reported that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related thiazole derivative demonstrated cytotoxic effects against human cancer cell lines by disrupting mitochondrial function and activating caspase pathways .

Anticonvulsant Activity

Compounds with oxadiazole structures have also been evaluated for their anticonvulsant properties. In animal models, certain derivatives showed significant anticonvulsant activity in tests such as the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) test. The introduction of specific substituents on the oxadiazole ring was found to enhance this activity .

The biological activity of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylthiazole-4-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : It may interact with specific cellular receptors that mediate signaling pathways relevant to cell growth and survival.

- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a crucial factor in its anticancer properties.

Case Studies

Several studies have explored the biological effects of related compounds:

-

Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested against various pathogens. Results indicated that modifications in the oxadiazole structure significantly influenced antimicrobial potency.

Compound MIC (μg/mL) Activity Oxadiazole A 16 Active against S. aureus Oxadiazole B 32 Active against E. coli - Cytotoxicity Assay : A related thiazole derivative was tested for cytotoxicity against breast cancer cells (MCF7). The IC50 value was determined to be 15 μM, indicating substantial cytotoxic potential.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylthiazole-4-carboxamide?

- The synthesis involves sequential heterocyclic ring formation (oxadiazole and thiazole) followed by coupling. Key steps include:

- Oxadiazole formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PPA).

- Thiazole assembly : Reaction of α-halo ketones with thioureas or thioamides.

- Coupling : Amide bond formation between intermediates using coupling agents like EDC/HOBt.

- Optimization : Temperature control (60–80°C for oxadiazole cyclization), solvent selection (e.g., DMF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical methods :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%).

- NMR : Confirm substitution patterns (e.g., oxadiazole methyl group at δ 2.4 ppm in ¹H NMR; thiazole carboxamide carbonyl at δ 165 ppm in ¹³C NMR).

- Mass spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (exact mass calculated via elemental analysis).

- Purity challenges : Residual solvents (DMF, THF) may persist; use vacuum drying and TGA to confirm solvent-free product .

Q. What are the foundational biological targets or pathways associated with this compound?

- Preliminary studies suggest interactions with enzymes (e.g., kinases) or receptors due to its heterocyclic motifs.

- Screening approach : Use fluorescence polarization assays to measure binding affinity to ATP-binding pockets or surface plasmon resonance (SPR) for real-time kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Case study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may arise from:

- Assay conditions : Varying ATP concentrations (10 µM vs. 100 µM) or buffer pH (7.4 vs. 6.8).

- Compound stability : Degradation in DMSO stock solutions over time; validate stability via LC-MS before assays.

- Statistical rigor : Replicate experiments (n ≥ 3) and use standardized positive controls (e.g., staurosporine for kinase assays) .

Q. What computational strategies are effective for predicting SAR (structure-activity relationships) of derivatives?

- In silico methods :

- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase; PDB ID 1M17).

- QSAR : Apply Random Forest or SVM models trained on descriptors (e.g., logP, polar surface area) from analogs (see table below).

- Analog comparison :

| Compound | Key Modification | Activity (IC₅₀) |

|---|---|---|

| Parent compound | None | 10 µM |

| 3-Ethyl oxadiazole analog | Methyl → Ethyl substitution | 8 µM |

| Thiazole-5-carboxamide | Positional isomer | >50 µM |

- Insight : Bulky substituents on oxadiazole enhance activity, while thiazole positional changes reduce potency .

Q. How can reaction intermediates be trapped or analyzed to improve synthetic yields?

- Strategies :

- In situ monitoring : Use FT-IR to detect transient intermediates (e.g., nitrile imines during oxadiazole cyclization).

- Quenching : Rapid cooling (-78°C) and trapping with nucleophiles (e.g., methanol for acyl intermediates).

- HPLC-MS : Identify side products (e.g., dimerization byproducts at m/z 600–700) and adjust stoichiometry to minimize them .

Q. What advanced techniques validate the compound’s mechanism of action in cellular models?

- Methods :

- Chemical proteomics : Use clickable probes (alkyne-tagged analogs) to pull down target proteins in lysates.

- CRISPR-Cas9 knockout : Validate target dependency by comparing IC₅₀ in wild-type vs. kinase-deleted cell lines.

- Metabolomics : Track downstream pathway modulation via LC-MS-based profiling of phosphorylated metabolites .

Methodological Guidelines

- Data contradiction resolution : Cross-validate results using orthogonal assays (e.g., SPR + cellular thermal shift assays).

- Advanced synthesis : Employ flow chemistry for exothermic steps (e.g., cyclization) to improve reproducibility .

- Ethical compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., MTT assays with primary human fibroblasts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.